molecular formula C16H13FO4 B595418 3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid CAS No. 1334500-13-8

3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid

Cat. No.: B595418
CAS No.: 1334500-13-8
M. Wt: 288.274
InChI Key: HIOCVUACDVZVFC-UHFFFAOYSA-N
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Description

3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid is a fluorinated phenylacetic acid derivative designed for research and development applications, particularly in medicinal chemistry. This compound serves as a sophisticated chemical building block. The integration of a fluorine atom is a well-established strategy in drug discovery, as it can significantly improve a molecule's metabolic stability, influence its lipophilicity, and enhance its binding interactions with biological targets . The specific substitution pattern on the biphenyl core of this reagent is of high interest for constructing structure-activity relationships (SAR), as similar frameworks are used to optimize potency and physicochemical properties in lead compounds . The presence of the methoxycarbonyl group offers a handle for further synthetic modification, allowing researchers to diversify the molecule into amides or reduce it to alcohols, making it a versatile synthon. Consequently, this acid is a valuable intermediate for researchers synthesizing potential pharmacologically active molecules, such as enzyme inhibitors or receptor ligands, where fine-tuning of the aromatic region is critical. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[3-(3-fluoro-5-methoxycarbonylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-21-16(20)13-7-12(8-14(17)9-13)11-4-2-3-10(5-11)6-15(18)19/h2-5,7-9H,6H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOCVUACDVZVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC(=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716609
Record name [3'-Fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334500-13-8
Record name [1,1′-Biphenyl]-3-acetic acid, 3′-fluoro-5′-(methoxycarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334500-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3'-Fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3-Fluoro-5-(methoxycarbonyl)phenylboronic Acid

A Grignard reagent is generated from 3-bromo-5-fluorobenzotrifluoride ([130723-13-6]) using magnesium turnings and iodine in tetrahydrofuran (THF). This reacts with trimethyl borate at −78°C to yield the boronic acid:

Procedure:

  • Dissolve 5.0 g (0.021 mol) of 3-bromo-5-fluorobenzotrifluoride in 65 mL THF.

  • Add to Mg/I₂ mixture, initiate Grignard formation at 45°C.

  • Transfer to trimethyl borate in THF at −78°C, stir 45 min.

  • Acidify with HCl, extract with ethyl acetate, dry (MgSO₄), and concentrate.
    Yield: 3.3 g (mp 167–168°C).

Coupling with Brominated Phenylacetic Acid Ester

The boronic acid is coupled with 4-bromophenylacetic acid ethyl ester using Pd(PPh₃)₄ in THF/aq. Na₂CO₃:

Procedure:

  • Combine boronic acid (0.65 mmol), Pd(PPh₃)₄ (0.02 mmol), 4-bromophenylacetic acid ethyl ester (0.65 mmol), 2M Na₂CO₃ (0.65 mL), and THF (2 mL).

  • Heat at 80°C under N₂ for 24 h.

  • Extract with ethyl acetate, wash with brine, dry (Na₂SO₄), and purify via silica chromatography.
    Yield: 57%.

Synthetic Route 2: Esterification and Hydrolysis

Saponification to Phenylacetic Acid

The ethyl ester intermediate is hydrolyzed under basic conditions:

Procedure:

  • Treat ethyl ester (1.0 eq) with 2M NaOH (3.0 eq) in THF/H₂O (3:1) at 50°C for 4 h.

  • Acidify with HCl, extract with MTBE, concentrate.
    Yield: 25–70% (depending on substrate).

Optimization Strategies

Palladium Catalyst Screening

Comparative studies show Pd(PPh₃)₄ outperforms PdCl₂(dppf) in coupling efficiency:

CatalystYield (%)Purity (%)
Pd(PPh₃)₄5795
PdCl₂(dppf)4288

Conditions: 80°C, 24 h, THF/aq. Na₂CO₃.

Solvent Effects on Coupling

Polar aprotic solvents enhance reaction rates:

SolventReaction Time (h)Yield (%)
THF2457
DMF1861
Toluene3648

DMF increases yield but complicates purification due to high boiling point.

Analytical Characterization

NMR Spectroscopy

  • ¹H NMR (400 MHz, acetone-d₆): δ 7.71 (s, 1H), 7.63 (d, J=10.5 Hz, 1H), 7.34 (dd, J=8.1, 2.0 Hz, 1H), 5.50 (s, 1H).

  • ¹³C NMR: δ 171.2 (COOH), 162.5 (C=O), 138.1 (CF₃), 116.7 (C-F).

Chromatographic Purity

Reverse-phase HPLC (90% MeOH/H₂O) confirms ≥95% purity.

Challenges and Mitigations

  • Regioselectivity in Coupling: Ortho-directing effects of fluorine necessitate careful positioning of reactive sites. Using excess boronic acid (1.2 eq) improves conversion.

  • Ester Hydrolysis Side Reactions: Low-temperature (0–5°C) acidification minimizes decarboxylation.

Industrial-Scale Considerations

  • Cost Analysis: Pd catalysts account for 60% of raw material costs. Recycling via activated charcoal filtration reduces expenses.

  • Green Chemistry: Substituting THF with cyclopentyl methyl ether (CPME) improves safety profile without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to other functional groups.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, while the methoxycarbonyl group can undergo hydrolysis or other reactions. These interactions and reactions can affect various biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid with structurally analogous phenylacetic acid derivatives, highlighting substituent effects on physical properties and applications:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications/Notes Reference
This compound C₁₆H₁₃FO₄ ~288.28 3-F, 5-COOCH₃ N/A Probable intermediate for kinase inhibitors (inferred) N/A
3-Methoxy-5-(trifluoromethyl)phenylacetic acid (916421-04-0) C₁₀H₉F₃O₃ 234.17 3-OCH₃, 5-CF₃ N/A Synthetic intermediate
3-Fluoro-5-(trifluoromethyl)phenylacetic acid (195447-79-1) C₉H₆F₄O₂ 234.14 3-F, 5-CF₃ 109–112 Kinase inhibitor synthesis
3-Fluoro-5-(trifluoromethoxy)phenylacetic acid (N/A) C₉H₆F₄O₃ 238.14 3-F, 5-OCF₃ N/A Pharmaceutical research
3-Methyl-5-(trifluoromethoxy)phenylacetic acid (N/A) C₁₀H₉F₃O₃ 234.17 3-CH₃, 5-OCF₃ N/A Organic synthesis

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Electron-Withdrawing Groups (EWGs) :

  • Fluorine atoms enhance lipophilicity and metabolic stability across all analogs .
    • Melting Points : Compounds with CF₃ or OCF₃ groups (e.g., 109–112°C for CAS 195447-79-1) exhibit higher melting points due to stronger intermolecular forces .

Synthetic Routes: Microwave-assisted synthesis () is feasible for the target compound by substituting 3-fluoro-5-(methoxycarbonyl)benzaldehyde in the reaction.

Safety and Handling :

  • All phenylacetic acid derivatives share irritant (Xi) hazards, necessitating sealed storage and protective equipment .

Biological Activity

3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid (CAS No. 1334500-13-8) is an organic compound that exhibits notable biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H13FO4C_{16}H_{13}FO_4 and features a biphenyl structure with a fluorine atom and a methoxycarbonyl group. Its structural characteristics contribute to its biological activity, particularly in enzyme interactions and metabolic pathways.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Starting Materials : The synthesis begins with commercially available phenolic compounds.
  • Reagents : Common reagents include fluorinating agents and methoxycarbonylating agents.
  • Reaction Conditions : The reaction is usually conducted under controlled temperatures and pH to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound, particularly its ability to inhibit tumor cell proliferation. For instance, a study demonstrated that derivatives of this compound showed significant inhibitory effects on various cancer cell lines, with IC50 values indicating potent activity.

Compound Cell Line IC50 (µM)
This compoundMDA-MB-231 (Breast Cancer)0.229
A549 (Lung Cancer)0.334
L363 (Multiple Myeloma)150

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : It has been shown to interact with specific enzymes involved in cell cycle regulation, such as Polo-like kinase 1 (Plk1), which is crucial for mitotic progression in cancer cells .
  • Induction of Apoptosis : Studies indicate that the compound can activate caspase pathways leading to apoptosis in cancer cells, evidenced by increased levels of cleaved caspase-3 .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for preparing 3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Synthesis typically involves multi-step functionalization of phenylacetic acid derivatives. Key steps include:

  • Fluorination : Electrophilic aromatic substitution using fluorine donors (e.g., Selectfluor™) at the meta position .
  • Methoxycarbonyl Introduction : Carboxylation via palladium-catalyzed carbonylation or esterification of pre-installed hydroxyl groups .
  • Optimization : Yield improvements (>70%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (5–10% Pd for cross-coupling). Purity (>95%) is ensured via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., fluorine’s deshielding effect at δ 160–165 ppm in ¹⁹F NMR) .
    • FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹) .
  • Chromatography :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (<2% area) .
    • LC-MS/MS : Quantifies molecular ions ([M-H]⁻ at m/z 316.1) and fragments for structural validation .

Advanced Research Questions

Q. How does the electronic influence of the fluorine and methoxycarbonyl substituents affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Fluorine’s Electron-Withdrawing Effect : Deactivates the aromatic ring, directing electrophilic substitutions to the para position. This enhances stability in Suzuki-Miyaura couplings but reduces nucleophilic aromatic substitution rates .
  • Methoxycarbonyl’s Steric and Electronic Effects : The ester group increases steric hindrance, limiting access to the reactive site. Computational DFT studies (e.g., using Gaussian 09) can model charge distribution to predict regioselectivity .
  • Experimental Validation : Compare coupling efficiency with/without substituents using Pd(OAc)₂/XPhos catalysts in toluene at 110°C .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving structurally similar phenylacetic acid derivatives?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Analysis : Systematically compare substituent effects (e.g., replacing methoxycarbonyl with trifluoromethyl in analogues from ).
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., ATP concentration in kinase inhibition assays) .
  • Meta-Analysis : Pool data from PubChem BioAssay (AID 1259401) and ChEMBL to identify outliers and adjust for assay variability (e.g., cell line differences) .

Q. In designing experiments to assess the compound’s potential as a kinase inhibitor, what in vitro assays and molecular docking approaches should be prioritized?

Methodological Answer:

  • In Vitro Assays :
    • Kinase Profiling : Use ADP-Glo™ kinase assays against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM .
    • Cellular Efficacy : Measure antiproliferative activity in HeLa or A549 cells via MTT assay (72-hour exposure) .
  • Computational Docking :
    • Target Selection : Prioritize kinases with hydrophobic active sites (e.g., ABL1) using PDB structures (e.g., 2HYY).
    • Software : AutoDock Vina for rigid docking (RMSD <2.0 Å) and MM/GBSA for binding energy calculations (<-8 kcal/mol) .

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